![molecular formula C23H41N5O5Si2 B13680049 2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one](/img/structure/B13680049.png)
2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one is a complex organic compound with a unique structure that includes a purine base and a furodioxadisilocin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the furodioxadisilocin ring system and the subsequent attachment of the purine base. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium azide (NaN3) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction could produce various alcohols or amines.
科学的研究の応用
2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids or proteins, potentially inhibiting their function. The furodioxadisilocin moiety may enhance its binding affinity or specificity.
類似化合物との比較
Similar Compounds
2-Amino-9-(2-hydroxyethyl)-1H-purin-6(9H)-one: Similar structure but lacks the furodioxadisilocin moiety.
2-Amino-9-(3,4-dihydroxybutyl)-1H-purin-6(9H)-one: Contains a different side chain with hydroxyl groups.
Uniqueness
The uniqueness of 2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one lies in its complex structure, which combines a purine base with a furodioxadisilocin moiety
特性
分子式 |
C23H41N5O5Si2 |
|---|---|
分子量 |
523.8 g/mol |
IUPAC名 |
2-amino-9-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-3,6,6a,8,9,9a-hexahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C23H41N5O5Si2/c1-12(2)34(13(3)4)11-35(14(5)6,15(7)8)33-19-16(9-31-34)32-22(18(19)29)28-10-25-17-20(28)26-23(24)27-21(17)30/h10,12-16,18-19,22,29H,9,11H2,1-8H3,(H3,24,26,27,30) |
InChIキー |
JJVKQEHYDPSMAV-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si]1(C[Si](OC2C(CO1)OC(C2O)N3C=NC4=C3N=C(NC4=O)N)(C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B13679975.png)
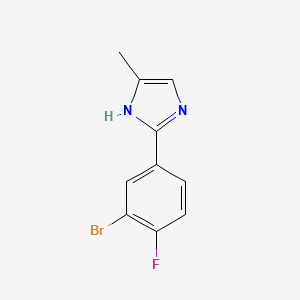
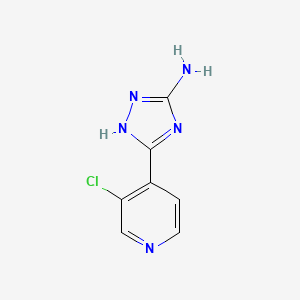
![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)


![2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13680014.png)
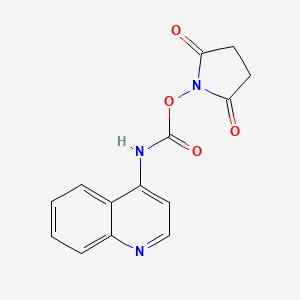
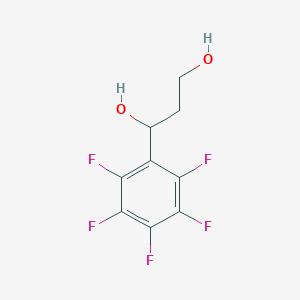
![3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13680028.png)

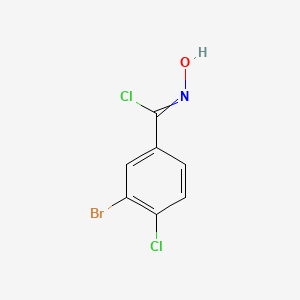
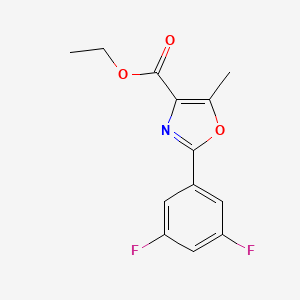
![3-[4-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]-1-piperazinyl]propanoic Acid](/img/structure/B13680045.png)
